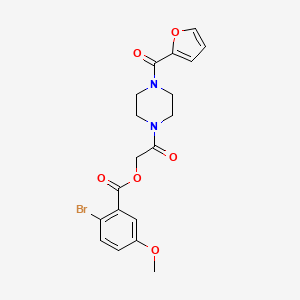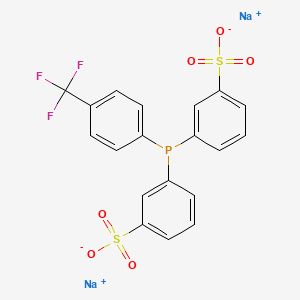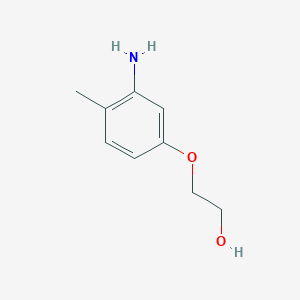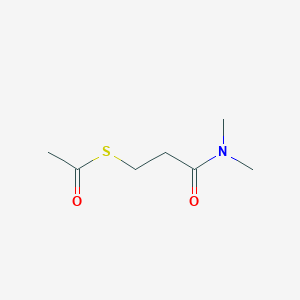
9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione is an organic compound with a complex structure that includes both purine and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione typically involves multiple steps. One common method includes the reaction of a purine derivative with a butanediol derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.
Scientific Research Applications
9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-one
- 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-selenone
Uniqueness
Compared to similar compounds, 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione is unique due to its thione group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12N4O2S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
9-(1,4-dihydroxybutan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C9H12N4O2S/c14-2-1-6(3-15)13-5-12-7-8(13)10-4-11-9(7)16/h4-6,14-15H,1-3H2,(H,10,11,16) |
InChI Key |
DHBMOBOGBNQPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



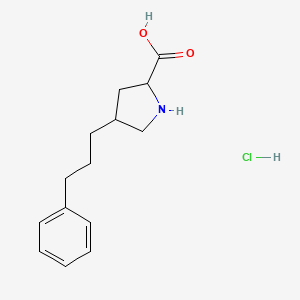

![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
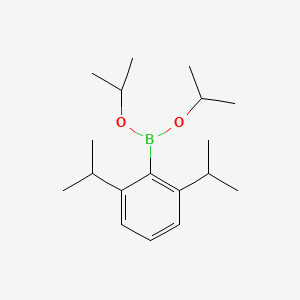
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
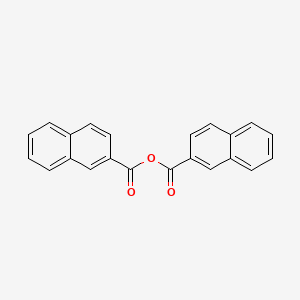

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
